4-Amino-5-(2,3-dimethoxy-phenyl)-4H
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Overview
Description
4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the thiol group in its structure makes it a versatile compound with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound-[1,2,4]triazole-3-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as luminescent polymers.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 3-Mercapto-1,2,4-triazole
- 2-Amino-5,7-dimethoxy-1,2,4-triazole
Uniqueness
4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is unique due to the presence of the 2,3-dimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H12N4O2S |
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Molecular Weight |
252.30 g/mol |
IUPAC Name |
4-amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-5-3-4-6(8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) |
InChI Key |
VBAAKQAPGDQFDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NNC(=S)N2N |
Origin of Product |
United States |
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